molecular formula C11H12O3 B12093757 3-Cyclopropoxy-5-methylbenzoic acid

3-Cyclopropoxy-5-methylbenzoic acid

Cat. No.: B12093757
M. Wt: 192.21 g/mol
InChI Key: JWJBZZDZHRZZBR-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-methylbenzoic acid is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol This compound is characterized by a cyclopropoxy group attached to the benzene ring, which also bears a methyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-methylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the cyclopropoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Cyclopropoxy-5-methylbenzoic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropoxy group and the carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-methylbenzoic acid: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    3-Acetoxy-5-methylbenzoic acid: Contains an acetoxy group in place of the cyclopropoxy group.

Uniqueness

3-Cyclopropoxy-5-methylbenzoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-cyclopropyloxy-5-methylbenzoic acid

InChI

InChI=1S/C11H12O3/c1-7-4-8(11(12)13)6-10(5-7)14-9-2-3-9/h4-6,9H,2-3H2,1H3,(H,12,13)

InChI Key

JWJBZZDZHRZZBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2CC2)C(=O)O

Origin of Product

United States

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